Pumitepa

Description

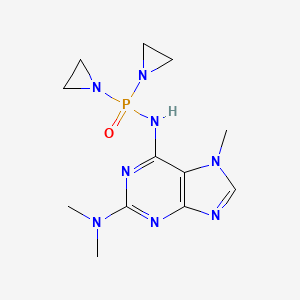

Pumitepa (INN: this compound) is an antineoplastic alkylating agent with the molecular formula C₁₂H₁₉N₈OP and the IUPAC name N-(2-(dimethylamino)-7-methylpurin-6-yl)-P,P-bis(1-aziridinyl)phosphinic amide . It is classified as a sulfur-containing ethylenimine derivative, primarily used in cancer chemotherapy. The compound exerts its therapeutic effects via DNA alkylation, leading to crosslinking damage, impaired replication, and subsequent cell cycle arrest . Regulatory agencies, including the U.S. FDA and European Medicines Agency (EMA), categorize this compound under harmonized trade codes (e.g., HS 29335995) and assign identifiers such as UNII 7AYY495RE0 and NCI Concept Code C73239 . Despite its clinical use, the exact mechanistic nuances of this compound remain partially unresolved, with ongoing research focused on optimizing its therapeutic index .

Properties

CAS No. |

42061-52-9 |

|---|---|

Molecular Formula |

C12H19N8OP |

Molecular Weight |

322.31 g/mol |

IUPAC Name |

6-N-[bis(aziridin-1-yl)phosphoryl]-2-N,2-N,7-trimethylpurine-2,6-diamine |

InChI |

InChI=1S/C12H19N8OP/c1-17(2)12-14-10-9(18(3)8-13-10)11(15-12)16-22(21,19-4-5-19)20-6-7-20/h8H,4-7H2,1-3H3,(H,14,15,16,21) |

InChI Key |

KAEVHZSIYLATMK-UHFFFAOYSA-N |

SMILES |

CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |

Canonical SMILES |

CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |

Synonyms |

2-dimethylamino-6-diethyleneiminophosphamido-7-methylpurine fopurin phopurinum pumitepa pumitepa, 32P-labeled |

Origin of Product |

United States |

Preparation Methods

The synthesis of Pumitepa involves several steps, starting with the preparation of the purine derivative. The synthetic route typically includes the following steps:

Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Introduction of Functional Groups: Functional groups such as aziridinyl and dimethylamino groups are introduced through nucleophilic substitution reactions.

Phosphorylation: The final step involves the phosphorylation of the purine derivative to form this compound.

Chemical Reactions Analysis

Pumitepa undergoes several types of chemical reactions, including:

Alkylation: This compound can alkylate DNA, leading to DNA damage and cell cycle arrest.

Oxidation and Reduction: These reactions are less common for this compound but may occur under specific conditions.

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, particularly involving its aziridinyl groups.

Common reagents and conditions used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pumitepa has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: this compound is studied for its unique chemical properties and reactivity, particularly its ability to alkylate DNA.

Biology: In biological research, this compound is used to study the effects of DNA damage and cell cycle arrest on cellular processes.

Industry: While industrial applications are less common, this compound’s unique properties make it a candidate for further research and development in pharmaceutical manufacturing.

Mechanism of Action

The exact mechanism of action of Pumitepa is not fully elucidated, but it is believed to work through alkylation, causing DNA damage and cell cycle arrest . This process involves the formation of covalent bonds between this compound and DNA, leading to the disruption of DNA replication and transcription. The molecular targets of this compound include DNA and various proteins involved in the cell cycle.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pumitepa belongs to the alkylating agent class, which includes structurally and functionally related compounds. Below is a comparative analysis with key analogs:

Meturedepa

- Molecular Formula : C₁₁H₂₂N₃O₃P

- Mechanism : Like this compound, Meturedepa is an ethylenimine-based alkylating agent. It introduces DNA crosslinks via its bis(2,2-dimethylethylenimido)phosphoro groups, disrupting replication .

- Structural Differences : Meturedepa lacks the purine ring present in this compound, instead featuring a carbamate-ethyl backbone. This structural variance may influence DNA-binding specificity and metabolic stability .

- Regulatory Status : Classified under HS 29339990, with distinct identifiers (UNII 43255365IF, NCI C1760) .

Procarbazine

- Molecular Formula : C₁₂H₁₉N₃O₂

- Mechanism: Procarbazine is a methylhydrazine derivative that generates reactive alkyl radicals, damaging DNA and RNA. Unlike this compound, it requires metabolic activation and exhibits immunosuppressive properties .

- Therapeutic Use : Primarily used in Hodgkin’s lymphoma, contrasting with this compound’s broader experimental applications .

Puromycin

- Molecular Formula : C₂₂H₂₉N₇O₅

- Mechanism: Puromycin inhibits protein synthesis by mimicking aminoacyl-tRNA, causing premature termination.

- Clinical Utility: Limited to research applications (e.g., selecting transfected cells) due to systemic toxicity .

Comparative Data Table

| Compound | Molecular Formula | Mechanism | Key Structural Features | Therapeutic Use | Regulatory Codes |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₉N₈OP | DNA alkylation | Purine ring, aziridinyl groups | Broad-spectrum antineoplastic | HS 29335995, UNII 7AYY495RE0 |

| Meturedepa | C₁₁H₂₂N₃O₃P | DNA alkylation | Carbamate-ethyl backbone | Experimental alkylating agent | HS 29339990, UNII 43255365IF |

| Procarbazine | C₁₂H₁₉N₃O₂ | DNA/RNA alkylation | Methylhydrazine derivative | Hodgkin’s lymphoma | HS 29339990, UNII 5K0068QP49 |

| Puromycin | C₂₂H₂₉N₇O₅ | Protein synthesis inhibition | Aminoacyl-tRNA analog | Research applications | HS 294190, UNII 4A6ZS6Q2CL |

Key Research Findings

Efficacy : this compound and Meturedepa demonstrate comparable alkylating potency in vitro, but this compound’s purine moiety may enhance tumor selectivity .

Toxicity : Both ethylenimine derivatives exhibit myelosuppression, though this compound’s higher molecular weight correlates with delayed metabolic clearance in preclinical models .

Resistance : Cross-resistance between this compound and other alkylators (e.g., cyclophosphamide) is observed in multidrug-resistant cell lines, likely due to shared DNA repair pathways .

Biological Activity

Pumitepa, a compound with the chemical identifier 42061-52-9, has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of oncology and molecular biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is primarily studied for its ability to alkylate DNA , leading to significant cellular effects such as DNA damage and cell cycle arrest. The alkylation process is crucial in understanding its potential as an antineoplastic agent , where it may selectively target cancer cells by inducing cytotoxicity through DNA modifications.

Key Mechanisms

- Alkylation : this compound can form covalent bonds with DNA, resulting in structural changes that disrupt normal cellular functions.

- Cell Cycle Arrest : The DNA damage caused by this compound triggers cellular checkpoints, preventing the progression of the cell cycle in damaged cells.

- Oxidative Stress : Although less common, this compound may also engage in redox reactions under specific conditions, contributing to its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antineoplastic Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through DNA damage mechanisms.

- Antimicrobial Properties : Preliminary investigations suggest potential antibacterial and antifungal activities, although these require further validation through rigorous testing .

Data Table: Biological Activities of this compound

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential applications in medicine:

- Anticancer Studies :

- Microbial Inhibition :

-

Chemical Reaction Analysis :

- Research on the chemical reactivity of this compound revealed its capacity for nucleophilic substitution reactions. This property may be exploited for developing novel therapeutic compounds with enhanced efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.